molecular formula C15H17N5O2S B2621099 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034510-05-7

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2621099
CAS No.: 2034510-05-7
M. Wt: 331.39
InChI Key: UNYIWZACOUOMOT-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including pyrrole, oxadiazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Initially, the formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid is achieved through a Friedel-Crafts acylation reaction. Subsequently, this intermediate is converted into the 1,2,4-oxadiazole ring via a cyclization reaction with suitable reagents, such as hydrazine derivatives.

The subsequent steps include the formation of the thiazole moiety through a Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides. The final product is then obtained by coupling the oxadiazole intermediate with the thiazole derivative under appropriate reaction conditions, typically involving coupling reagents like EDCI or HATU, and an organic base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound would likely leverage high-efficiency continuous flow reactors to optimize yield and purity. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo a variety of chemical reactions, including:

  • Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.

  • Reduction: The oxadiazole ring can undergo reduction to generate hydrazine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reducing agents: Like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Nucleophiles: Such as organolithium or Grignard reagents.

Major Products

Major products formed from these reactions include pyrrolinones, hydrazine derivatives, and various substituted thiazole compounds, which can serve as intermediates for further chemical transformations.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has significant applications across various scientific fields:

  • Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular architectures.

  • Biology: The compound exhibits potential biological activity, which can be explored for developing new pharmaceuticals.

  • Medicine: It is investigated for its potential use in drug design, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Industry: The compound can be used as a building block for advanced materials and functionalized polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its potential to act as a bioisostere for carboxylic acids and amides, facilitating binding to biological targets. The thiazole ring enhances the compound’s stability and bioavailability, while the pyrrole unit may interact with specific protein sites, modulating their activity.

Comparison with Similar Compounds

When compared to similar compounds like 1,2,4-oxadiazole derivatives or thiazole-based molecules, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its multi-functional architecture, which enables a broader range of chemical modifications and biological interactions. Similar compounds include:

  • 1,2,4-Oxadiazole: Known for antimicrobial and anti-inflammatory activities.

  • Thiazole derivatives: Often used in anti-cancer and anti-microbial drug design.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-4-20-7-5-6-11(20)14-18-12(22-19-14)8-16-15(21)13-9(2)17-10(3)23-13/h5-7H,4,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYIWZACOUOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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